molecular formula C6H9BClNO3 B1651631 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride CAS No. 1309980-30-0

6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride

Cat. No. B1651631
CAS RN: 1309980-30-0
M. Wt: 189.41
InChI Key: IUHCQHFKJPVRTE-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-3-boronic acid is a compound with the empirical formula C6H8BNO3 and a molecular weight of 152.94 . It is extensively used in the biomedical field and plays a significant role in the advancement of pharmacotherapy .


Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .


Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)pyridine-3-boronic acid consists of a pyridine ring with a hydroxymethyl group attached to the 6th carbon and a boronic acid group attached to the 3rd carbon .


Chemical Reactions Analysis

6-(Hydroxymethyl)pyridine-3-boronic acid can participate in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, which has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)pyridine-3-boronic acid is a solid compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 384.0±52.0 °C at 760 mmHg, and a flash point of 186.1±30.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride is its versatility. It can be used in a wide range of scientific research areas, including medicinal chemistry, organic synthesis, and materials science. However, one of the main limitations is its cost, which can be prohibitive for some researchers.

Future Directions

There are numerous future directions for research involving 6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Moreover, there is potential for the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a boronic acid derivative with numerous applications in scientific research. It has potential therapeutic effects in the treatment of diabetes, cancer, and other diseases. Moreover, it has antioxidant and anti-inflammatory properties. Future research in this area will likely lead to the development of new drugs, pharmaceuticals, and materials with unique properties.

Scientific Research Applications

6-(Hydroxymethyl)pyridine-3-boronic acid hydrochloride has numerous applications in scientific research. It is widely used in medicinal chemistry to develop new drugs and pharmaceuticals. This compound is also used in organic synthesis to create new compounds and materials. Moreover, it is used in materials science to develop new materials with unique properties.

Safety and Hazards

This compound may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

[6-(hydroxymethyl)pyridin-3-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h1-3,9-11H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHCQHFKJPVRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CO)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309980-30-0
Record name Boronic acid, B-[6-(hydroxymethyl)-3-pyridinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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